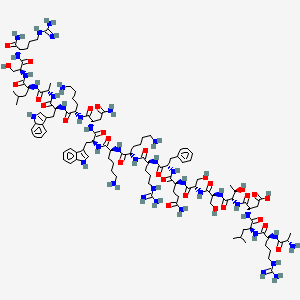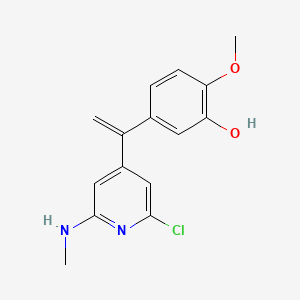![molecular formula C15H25N2O8P B15139516 1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B15139516.png)
1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits its anticancer effects through the inhibition of DNA synthesis and induction of apoptosis .
Preparation Methods
The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired modifications are achieved . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: The compound is utilized in research focused on DNA synthesis inhibition and apoptosis induction.
Medicine: Its antitumor activity makes it a candidate for cancer research, particularly in targeting lymphoid malignancies.
Mechanism of Action
The mechanism of action of 1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil involves the inhibition of DNA synthesis and the induction of apoptosis. This compound targets specific molecular pathways that regulate cell proliferation and survival. By interfering with DNA synthesis, it prevents the replication of cancer cells, leading to cell death through apoptosis .
Comparison with Similar Compounds
1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil is unique compared to other nucleoside analogs due to its specific modifications at the 2’ and 5’ positions. Similar compounds include:
1-[6-(Diethoxyphosphinyl)-2-O-(2-methoxyethyl)-|A-D-ribo-hexofuranosyl]uracil: This uridine analog has potential antiepileptic effects and is used to study anticonvulsant and anxiolytic activities.
Other purine nucleoside analogs: These compounds share similar antitumor activities but differ in their specific chemical modifications and target pathways.
Properties
Molecular Formula |
C15H25N2O8P |
|---|---|
Molecular Weight |
392.34 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-5-(2-diethoxyphosphorylethyl)-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H25N2O8P/c1-4-23-26(21,24-5-2)9-7-10-12(19)13(22-3)14(25-10)17-8-6-11(18)16-15(17)20/h6,8,10,12-14,19H,4-5,7,9H2,1-3H3,(H,16,18,20)/t10-,12?,13+,14-/m1/s1 |
InChI Key |
UHAJHJFICWGZNC-KVYFJXEBSA-N |
Isomeric SMILES |
CCOP(=O)(CC[C@@H]1C([C@@H]([C@@H](O1)N2C=CC(=O)NC2=O)OC)O)OCC |
Canonical SMILES |
CCOP(=O)(CCC1C(C(C(O1)N2C=CC(=O)NC2=O)OC)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


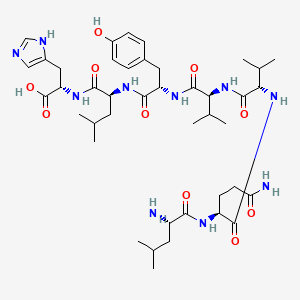

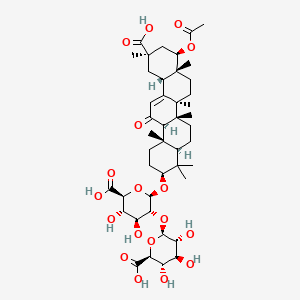
![N-(4-{3-[2-(methylcarbamoyl)ethyl]-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl]-1H-pyrazol-1-yl}phenyl)prop-2-ynamide](/img/structure/B15139458.png)
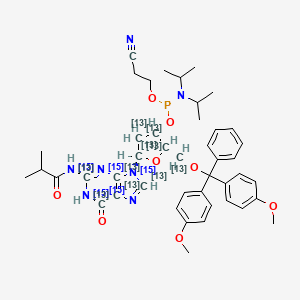
![Disodium;[2-chloro-5-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate](/img/structure/B15139470.png)
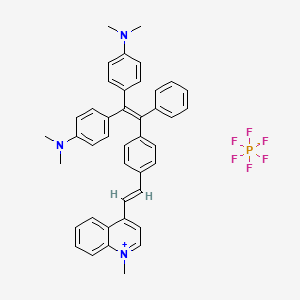
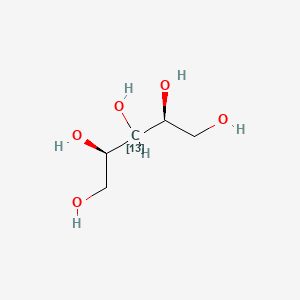
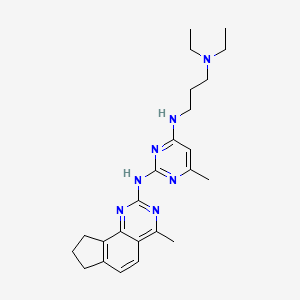
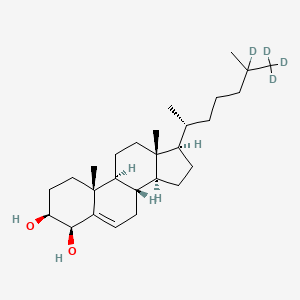
![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate](/img/structure/B15139504.png)
